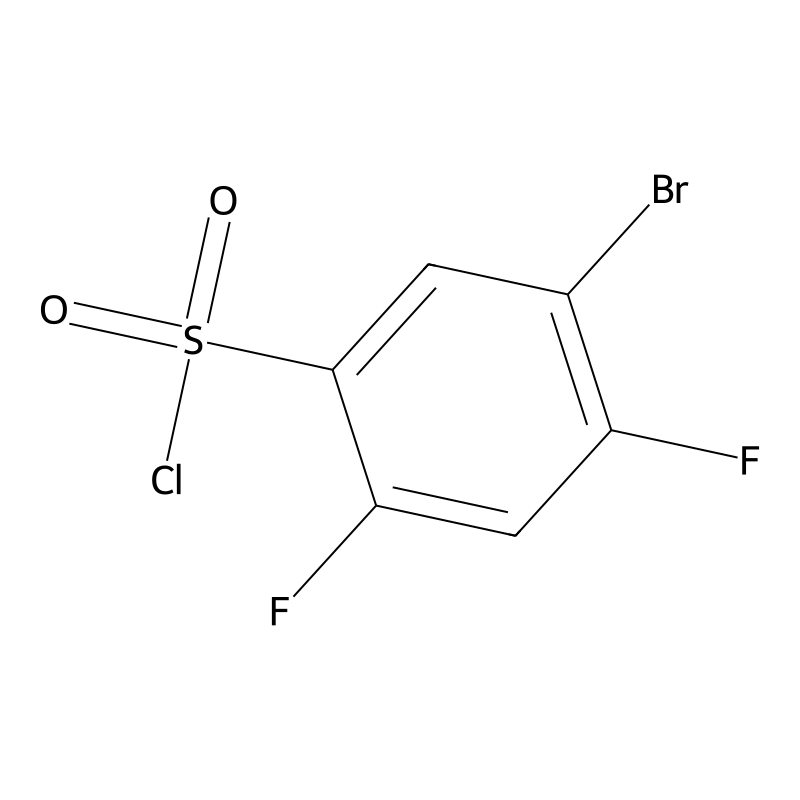5-Bromo-2,4-difluorobenzenesulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Bromo-2,4-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 291.50 g/mol. This compound is characterized by its sulfonyl chloride functional group, which confers significant reactivity, particularly in nucleophilic substitution reactions. The presence of bromine and fluorine atoms enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.
The compound typically appears as a crystalline powder, with physical properties including a melting point of 34-36°C and a boiling point of 297.1°C at 760 mmHg . Its structure can be represented using the InChI key: SBMKFWMFNIEPDN-UHFFFAOYSA-N and the SMILES notation: FC1=CC(=C(F)C=C1Br)S(Cl)(=O)=O .
As 5-Bromo-2,4-difluorobenzenesulfonyl chloride is primarily a research chemical, there is no current information available on its specific mechanism of action in biological systems.
Due to the presence of the sulfonyl chloride group, 5-Bromo-2,4-difluorobenzenesulfonyl chloride is likely to be corrosive and a lachrymator (tear gas). It can react with water to release hydrochloric acid fumes. Specific data on toxicity, flammability, and other hazards are not available. However, standard precautions for handling strong acids and corrosive chemicals should be followed when working with this compound [].
- Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively.
- Electrophilic Aromatic Substitution: The bromine atom can be displaced under certain conditions, allowing for further functionalization of the aromatic ring.
- Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid, releasing toxic gases .
The synthesis of 5-bromo-2,4-difluorobenzenesulfonyl chloride typically involves:
- Starting Materials: Using 5-bromo-2,4-difluorobenzenesulfonic acid as a precursor.
- Chlorination: Reacting the sulfonic acid with thionyl chloride or oxalyl chloride under controlled conditions to yield the sulfonyl chloride.
- Purification: The product is purified through recrystallization or chromatography to obtain high purity .
5-Bromo-2,4-difluorobenzenesulfonyl chloride finds applications in:
- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
- Proteomics Research: The compound is utilized in labeling techniques for studying proteins and other biomolecules due to its reactive nature .
- Material Science: It can be used to modify surfaces or create functional materials through covalent bonding.
Interaction studies involving 5-bromo-2,4-difluorobenzenesulfonyl chloride often focus on its reactivity with various nucleophiles. This includes:
- Reactivity with Amines: Investigating how it forms sulfonamides with different amines.
- Reactivity with Alcohols: Examining its ability to produce sulfonate esters.
- Biological Interactions: Researching potential interactions with enzymes or receptors that may be influenced by its electrophilic characteristics .
Similar Compounds
Several compounds share structural similarities with 5-bromo-2,4-difluorobenzenesulfonyl chloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | 207974-14-9 | Similar structure but different substitution pattern |
| 5-Chloro-2,4-difluorobenzenesulfonyl chloride | 287172-61-6 | Chlorine instead of bromine; different reactivity profile |
| 3-Bromo-4-fluorobenzenesulfonyl chloride | 287172-61-7 | Different halogen substitution leading to unique properties |
These compounds highlight the uniqueness of 5-bromo-2,4-difluorobenzenesulfonyl chloride in terms of its specific halogen substitutions and resultant chemical behavior. Each variant offers distinct reactivity patterns that can be exploited in various synthetic applications.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








